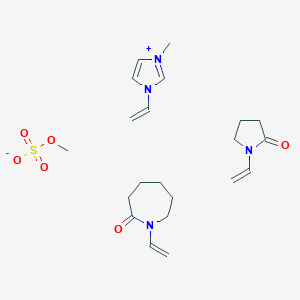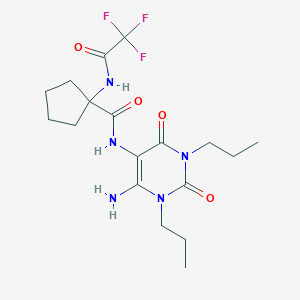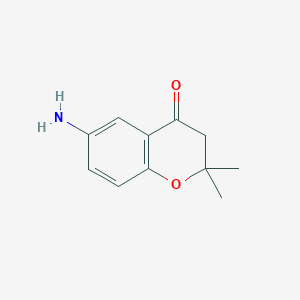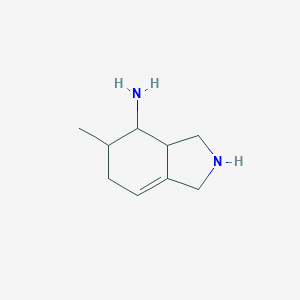
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that can be synthesized using different methods.
Mechanism Of Action
The mechanism of action of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical And Physiological Effects
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, future studies could investigate the potential of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in combination with other compounds to develop more effective therapies for various diseases.
In conclusion, 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile, anti-inflammatory, and analgesic effects make it a safe and useful compound for studying the mechanisms of pain and inflammation. Further research is needed to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases and to understand its mechanism of action.
Synthesis Methods
There are several methods to synthesize 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine, but the most commonly used method involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonia. This method yields a high purity product with a good yield.
Scientific Research Applications
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurochemistry. This compound has been found to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
180414-12-4 |
|---|---|
Product Name |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H16N2/c1-6-2-3-7-4-11-5-8(7)9(6)10/h3,6,8-9,11H,2,4-5,10H2,1H3 |
InChI Key |
VPTYTGVQWAQIGK-UHFFFAOYSA-N |
SMILES |
CC1CC=C2CNCC2C1N |
Canonical SMILES |
CC1CC=C2CNCC2C1N |
synonyms |
1H-Isoindol-4-amine, 2,3,3a,4,5,6-hexahydro-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



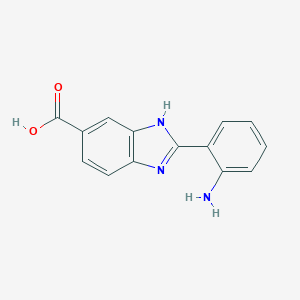


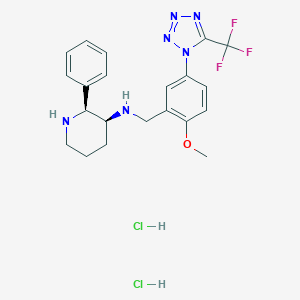

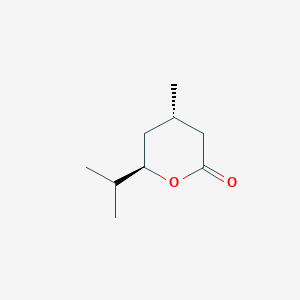

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
